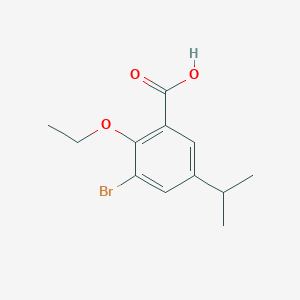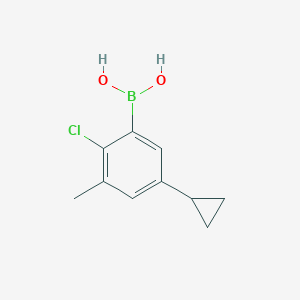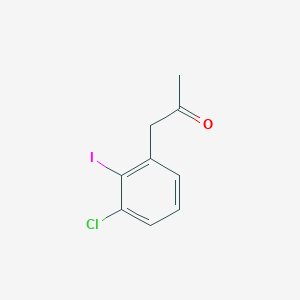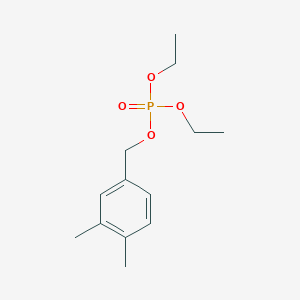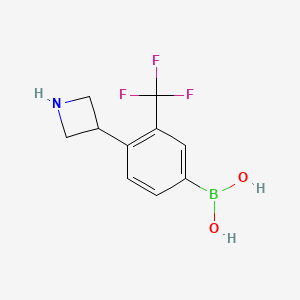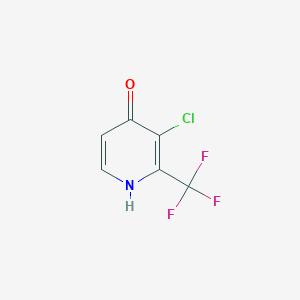
3-Chloro-2-(trifluoromethyl)pyridin-4-OL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-2-(trifluoromethyl)pyridin-4-OL is a chemical compound that belongs to the class of trifluoromethylpyridines. These compounds are characterized by the presence of a trifluoromethyl group (-CF₃) attached to a pyridine ring. The presence of both chlorine and trifluoromethyl groups in the pyridine ring imparts unique chemical and physical properties to the compound, making it valuable in various scientific and industrial applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-(trifluoromethyl)pyridin-4-OL can be achieved through several methods. One common approach involves the reaction of 2-hydroxy-3-chloropyridine with trifluoromethyl ketone under alkaline conditions. The reaction requires careful control of temperature and pH to ensure high yield and purity .
Industrial Production Methods
Industrial production of trifluoromethylpyridines, including this compound, often involves the direct fluorination of pyridine derivatives or the assembly of pyridine rings from trifluoromethyl-containing building blocks. These methods are chosen based on the desired target compound and the availability of starting materials .
化学反応の分析
Types of Reactions
3-Chloro-2-(trifluoromethyl)pyridin-4-OL undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Coupling Reactions: It can be used in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include sodium methoxide, palladium catalysts, and ammonium formate. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving desired outcomes .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce more complex heterocyclic compounds .
科学的研究の応用
3-Chloro-2-(trifluoromethyl)pyridin-4-OL has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the synthesis of fluorinated compounds.
Biology: The compound is used in the development of bioactive molecules and pharmaceuticals.
Medicine: It serves as an intermediate in the synthesis of drugs with potential therapeutic applications.
Industry: The compound is used in the production of agrochemicals and materials with unique properties
作用機序
The mechanism of action of 3-Chloro-2-(trifluoromethyl)pyridin-4-OL involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological targets. The chlorine atom can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and activity .
類似化合物との比較
Similar Compounds
2-Chloro-5-(trifluoromethyl)pyridine: Similar in structure but with different substitution patterns.
3,5-Dichloro-2-(trifluoromethyl)pyridine: Contains an additional chlorine atom, affecting its reactivity and applications.
2-Fluoro-4-(trifluoromethyl)pyridine: Substituted with fluorine instead of chlorine, leading to different chemical properties
Uniqueness
3-Chloro-2-(trifluoromethyl)pyridin-4-OL is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The combination of chlorine and trifluoromethyl groups in the pyridine ring enhances its reactivity and makes it valuable in various applications, particularly in the synthesis of bioactive molecules and materials with unique properties .
特性
IUPAC Name |
3-chloro-2-(trifluoromethyl)-1H-pyridin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClF3NO/c7-4-3(12)1-2-11-5(4)6(8,9)10/h1-2H,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBDWYGFGTJVWGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=C(C1=O)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.54 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

